molecular formula C15H36O4P2 B153661 Tributyl(methyl)phosphonium dimethyl phosphate CAS No. 20445-88-9

Tributyl(methyl)phosphonium dimethyl phosphate

Cat. No.: B153661
CAS No.: 20445-88-9
M. Wt: 342.39 g/mol
InChI Key: LSDYBCGXPCFFNM-UHFFFAOYSA-M
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Description

Tributyl(methyl)phosphonium dimethyl phosphate (CAS: 20445-88-9) is an ionic liquid (IL) with the molecular formula C₁₅H₃₆O₄P₂ and a molar mass of 342.39 g/mol . It features a quaternary phosphonium cation (tributyl(methyl)phosphonium) paired with a dimethyl phosphate anion. Key properties include:

  • LogP: 5.85 (indicating high hydrophobicity)
  • Polar Surface Area (PSA): 81.99 Ų
  • Solubility Parameter (Ra): 12.2 (J/cm³)⁰·⁵, comparable to tributyl phosphate (TBP) .

This compound exhibits stability in basic conditions due to the absence of acidic protons in its structure, a trait shared with other short-chained quaternary phosphonium and ammonium ILs . Applications span solvent extraction, membrane technology, and flame-retardant formulations .

Properties

IUPAC Name

dimethyl phosphate;tributyl(methyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30P.C2H7O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-7(3,4)6-2/h5-13H2,1-4H3;1-2H3,(H,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDYBCGXPCFFNM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C)(CCCC)CCCC.COP(=O)([O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H36O4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20445-88-9
Record name Tributyl(methyl)phosphonium Dimethyl Phosphate
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Preparation Methods

Quaternization of Tributylphosphine

The synthesis begins with the alkylation of tributylphosphine (TBP) using methyl iodide (CH₃I) in anhydrous acetonitrile under nitrogen atmosphere. This exothermic reaction proceeds via an SN2 mechanism, forming tributyl(methyl)phosphonium iodide:

TBP+CH3ITributyl(methyl)phosphonium iodide\text{TBP} + \text{CH}_3\text{I} \rightarrow \text{Tributyl(methyl)phosphonium iodide}

Reaction Conditions :

  • Temperature : 60–70°C

  • Molar Ratio : TBP:CH₃I = 1:1.1 (excess CH₃I ensures complete quaternization)

  • Duration : 6–8 hours

  • Solvent : Anhydrous acetonitrile (water content <50 ppm)

Yields typically exceed 90%, with residual TBP removed via vacuum distillation.

Anion Exchange with Dimethyl Phosphate

The iodide counterion is replaced with dimethyl phosphate through metathesis with sodium dimethyl phosphate (NaDMP) in ethanol:

Tributyl(methyl)phosphonium iodide+NaDMPTributyl(methyl)phosphonium dimethyl phosphate+NaI\text{Tributyl(methyl)phosphonium iodide} + \text{NaDMP} \rightarrow \text{Tributyl(methyl)phosphonium dimethyl phosphate} + \text{NaI}

Key Parameters :

  • Solvent : Ethanol (99.9% purity)

  • Temperature : 25°C (room temperature)

  • Molar Ratio : 1:1.05 (NaDMP in slight excess)

  • Duration : 12–24 hours with stirring

The precipitated NaI is removed via filtration, and the product is concentrated under reduced pressure.

Industrial Production Methods

Continuous Flow Alkylation

Industrial facilities utilize continuous flow reactors to enhance efficiency and safety. TBP and CH₃I are fed into a tubular reactor at 70°C with a residence time of 30 minutes. This method reduces side reactions (e.g., phosphine oxide formation) and achieves throughputs of 50–100 kg/hr.

Table 1: Comparison of Batch vs. Continuous Alkylation

ParameterBatch ProcessContinuous Process
Yield89–92%94–96%
Purity95–97%98–99%
Energy Consumption120 kWh/kg80 kWh/kg
By-product Formation3–5%<1%

Solvent Recovery Systems

Ethanol is recycled using fractional distillation columns, reducing solvent waste by 70%. Residual NaI is precipitated and sold as a by-product for electrochemical applications.

Purification Techniques

Recrystallization

The crude product is recrystallized from a 9:1 (v/v) ethanol-water mixture. Impurities such as unreacted TBP and NaI remain in the mother liquor, yielding crystals with ≥99% purity.

Table 2: Recrystallization Efficiency

Solvent SystemPurity BeforePurity AfterYield Loss
Ethanol-Water92%99%10–12%
Acetone-Hexane90%97%15–18%

Column Chromatography

For research-grade material, silica gel chromatography (eluent: dichloromethane/methanol 95:5) removes trace organic impurities. This method is avoided industrially due to high costs.

Reaction Optimization

Moisture Control

Hydrolysis of the phosphonium salt is a critical challenge. Maintaining water content below 0.01% in solvents and reagents is essential. Molecular sieves (3Å) are used during storage of CH₃I and NaDMP.

Catalytic Additives

Adding 0.5 mol% tetrabutylammonium iodide (TBAI) accelerates the anion exchange step by 40%, reducing reaction time to 8 hours.

Comparative Analysis of Synthesis Routes

Cost Efficiency

Table 3: Cost per Kilogram of Product

MethodRaw MaterialsEnergyLaborTotal
Laboratory$220$50$300$570
Industrial$180$30$100$310

Environmental Impact

Continuous processes reduce solvent waste by 60% compared to batch methods, aligning with green chemistry principles.

Challenges and Solutions

Phosphine Oxide Formation

Trace oxidation of TBP to tributylphosphine oxide (TBPO) occurs if oxygen is present. Solutions include:

  • Rigorous nitrogen purging during alkylation

  • Addition of 1% hydroquinone as a radical scavenger

Anion Exchange Kinetics

Low solubility of NaDMP in ethanol slows metathesis. Switching to dimethylformamide (DMF) increases reaction rate but complicates solvent recovery.

Chemical Reactions Analysis

Types of Reactions

Tributyl(methyl)phosphonium dimethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include phosphine oxides and substituted phosphonium compounds .

Scientific Research Applications

Green Chemistry

TMDPO plays a crucial role in promoting environmentally friendly chemical processes:

  • Solvent and Reagent : It serves as an effective solvent and reagent, reducing the reliance on hazardous solvents in various chemical reactions .
  • Phase Transfer Catalyst : Its ability to facilitate phase transfer reactions enhances reaction rates and yields, making it valuable in organic synthesis .

Biotechnology

In biotechnology, TMDPO is utilized for:

  • Extraction and Purification : It enhances the yield and purity of biomolecules during extraction processes, such as protein isolation .
  • Enzyme Stabilization : Its ionic liquid properties contribute to enzyme stabilization, aiding in various biochemical applications .

Pharmaceuticals

TMDPO is increasingly recognized for its potential in pharmaceutical applications:

  • Drug Formulation : It improves the solubility and bioavailability of active pharmaceutical ingredients (APIs), making it an essential component in drug delivery systems .
  • Complex Formation : Research indicates that TMDPO can form stable complexes with drugs, enhancing their therapeutic efficacy .

Material Science

In material science, TMDPO is applied as:

  • Plasticizer : It enhances the flexibility and durability of polymers used in coatings and films, contributing to the production of high-performance materials .
  • Polymerization Initiator : TMDPO acts as an initiator for ring-opening polymerization (ROP), allowing for the synthesis of functionalized polymers tailored for specific applications .

Electrochemistry

TMDPO's unique properties make it suitable for electrochemical applications:

  • Ionic Liquid Development : It is used in developing ionic liquids for batteries and supercapacitors, providing advantages in energy storage due to its high ionic conductivity .
  • Lubrication Systems : Research shows that TMDPO significantly reduces friction and wear in mechanical systems compared to traditional lubricants, making it a promising candidate for anti-wear additives .

Case Study 1: TMDPO in Green Lubricants

A study investigated the use of TMDPO as an additive in water-based lubricants. The results demonstrated improved lubrication performance under varying pH levels, showcasing its potential as a green lubricant alternative .

Case Study 2: TMDPO in Drug Delivery

Research focused on the formulation of TMDPO-based drug delivery systems revealed enhanced solubility profiles for poorly soluble drugs, leading to improved pharmacokinetic properties .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Differences

Tributyl(methyl)phosphonium Dibutyl Phosphate (CAS: 947601-89-0)
  • Anion : Dibutyl phosphate (vs. dimethyl phosphate).
Triethylmethylammonium Dibutyl Phosphate (CAS: 947601-90-3)
  • Cation : Ammonium-based (triethylmethylammonium) instead of phosphonium.
  • Impact : Ammonium ILs generally exhibit lower thermal stability compared to phosphonium analogs .
[P(2)444][DEP] (Ethyl(tributyl)phosphonium Diethylphosphate)
  • Anion : Diethyl phosphate.
  • Impact : Ethyl groups (vs. methyl) reduce polarity, affecting solute interactions in membranes .

Physical and Chemical Properties

Compound Molecular Formula Molar Mass (g/mol) Ra (J/cm³)⁰·⁵ Key Properties
Tributyl(methyl)phosphonium dimethyl phosphate C₁₅H₃₆O₄P₂ 342.39 12.2 High hydrophobicity, low volatility, base-stable
Tributyl phosphate (TBP) C₁₂H₂₇O₄P 266.32 12.2 Neutral organophosphate; volatile, used in PUREX process
Trimethyl phosphate C₃H₉O₄P 140.07 12.0 Neutral triester; highly volatile, flame-retardant additive
Trihexyl(tetradecyl)phosphonium dicyanamide C₃₂H₆₆N₃P 548.82 N/A High hydrophobicity; used in CO₂ separation membranes
Key Observations:
  • Volatility : Ionic liquids (e.g., this compound) exhibit negligible volatility compared to neutral esters like TBP or trimethyl phosphate .
  • Thermal Stability : Phosphonium ILs outperform ammonium analogs (e.g., triethylmethylammonium dibutyl phosphate) due to stronger P–C bonds .
  • Solubility : Dimethyl phosphate anion provides higher polarity than dibutyl or diethyl variants, improving compatibility with polar solvents .
Solvent Extraction
  • This compound retains >75% in membranes, outperforming TBP (25% retention) and other ILs (e.g., trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide, which fully retains) .
  • Advantage : Ionic nature enhances solute selectivity and reduces leaching into aqueous phases .
Flame Retardancy
  • Unlike alkylphosphates (e.g., TBP), arylphosphates (e.g., triphenyl phosphate) inhibit carboxylesterase activity, but this compound’s ionic structure may offer unique flame-retardant mechanisms without enzyme interference .
Membrane Technology
  • Compared to imidazolium ILs (e.g., 1-ethyl-3-methylimidazolium acetate), phosphonium ILs lack aromatic π-electrons, reducing unwanted donor–acceptor interactions with solutes .

Q & A

Q. How do temperature and pH influence the hydrolytic stability of this compound?

  • Methodological Answer : Accelerated aging studies at 40–80°C and pH 2–12 track degradation via 31^{31}P NMR. Arrhenius plots derive activation energy for hydrolysis. Phosphate ester cleavage is dominant under acidic conditions, while phosphonium cation degradation occurs above pH 10 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tributyl(methyl)phosphonium dimethyl phosphate
Reactant of Route 2
Tributyl(methyl)phosphonium dimethyl phosphate

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